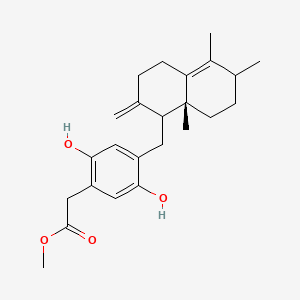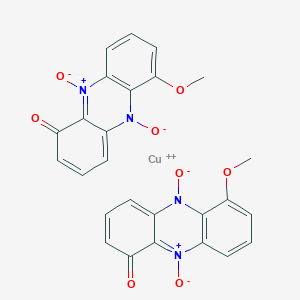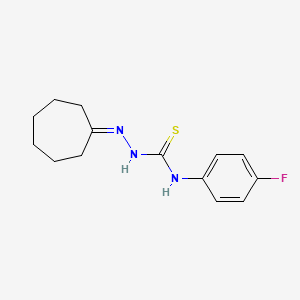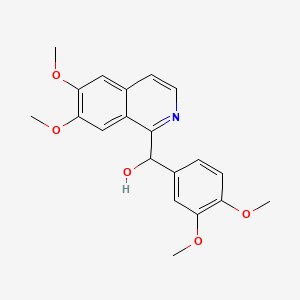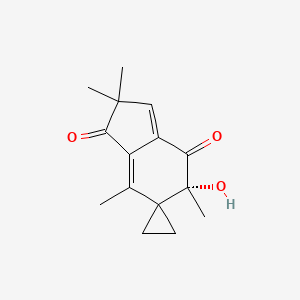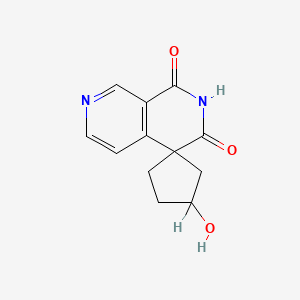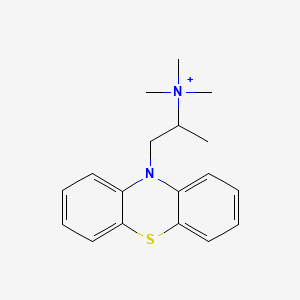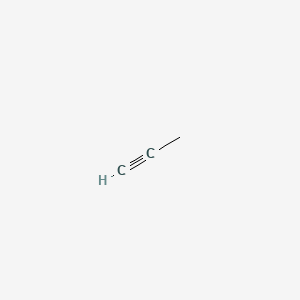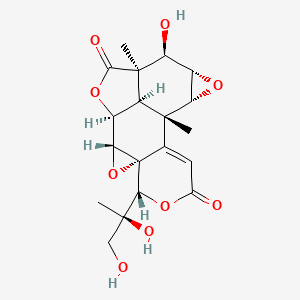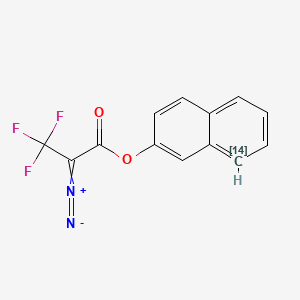
NADIT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NADIT, also known as N-Acetyl-D-tryptophan, is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the indole ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NADIT typically involves the acetylation of D-tryptophan. One common method is the reaction of D-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using similar acetylation reactions. The process involves the use of large reactors where D-tryptophan is reacted with acetic anhydride in the presence of a suitable base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
NADIT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-D-tryptophan quinone.
Reduction: this compound can be reduced to form N-acetyl-D-tryptophanol.
Substitution: this compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-acetyl-D-tryptophan quinone.
Reduction: N-acetyl-D-tryptophanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
NADIT has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various indole derivatives.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
NADIT exerts its effects through various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: this compound influences the serotonin and kynurenine pathways, which are critical for neurotransmitter synthesis and immune response regulation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Similar to NADIT but derived from L-tryptophan.
Tryptophan: The parent amino acid from which this compound is derived.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan.
Uniqueness of this compound
This compound is unique due to its specific acetylation on the nitrogen atom of the indole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown specific interactions with certain enzymes and pathways, making it a valuable compound in research and therapeutic applications.
Properties
CAS No. |
90038-07-6 |
|---|---|
Molecular Formula |
C13H7F3N2O2 |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
naphthalen-2-yl 2-diazo-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)11(18-17)12(19)20-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i4+2 |
InChI Key |
YDVQCKGDCATORU-DOMIDYPGSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(=[N+]=[N-])C(F)(F)F |
Isomeric SMILES |
C1=C[14CH]=C2C=C(C=CC2=C1)OC(=O)C(=[N+]=[N-])C(F)(F)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(=[N+]=[N-])C(F)(F)F |
Synonyms |
2-naphthyl 2-diazo-3,3,3-trifluoropropionate NADIT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


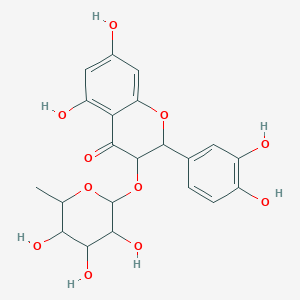
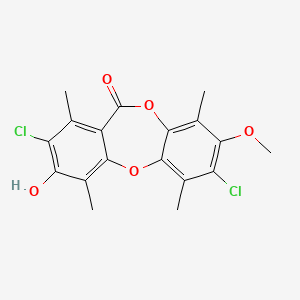
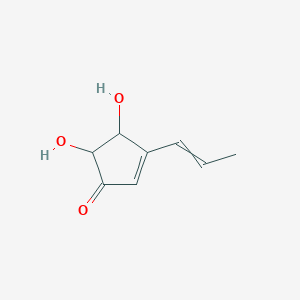
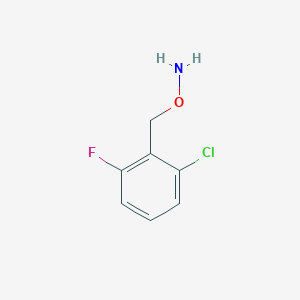
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B1212710.png)
